molecular formula C8H9Cl2N3O4S B3003691 N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide CAS No. 2094438-97-6

N'-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide

Cat. No. B3003691
CAS RN: 2094438-97-6
M. Wt: 314.14
InChI Key: KGDWQMUDNBSDEQ-UHFFFAOYSA-N
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Description

“N’-[(2,5-dichloropyridin-3-yl)sulfonyl]ethoxycarbohydrazide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in the molecule. The pyridine ring, for example, can undergo electrophilic substitution reactions . The sulfonyl group and the ethoxycarbohydrazide group may also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the pyridine ring could potentially make the compound aromatic and basic . The dichloro substituents could make the compound more dense and increase its boiling point compared to pyridine .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could involve exploring its reactivity, studying its physical and chemical properties, and testing its biological activity .

properties

IUPAC Name

ethyl N-[(2,5-dichloropyridin-3-yl)sulfonylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O4S/c1-2-17-8(14)12-13-18(15,16)6-3-5(9)4-11-7(6)10/h3-4,13H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDWQMUDNBSDEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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